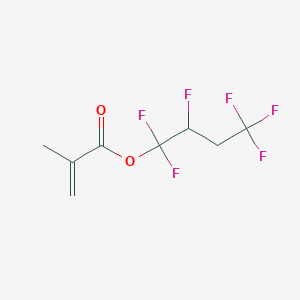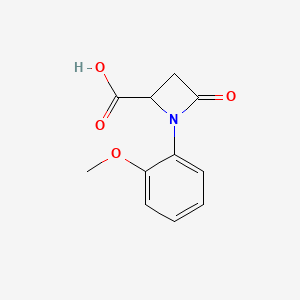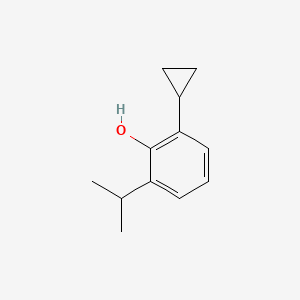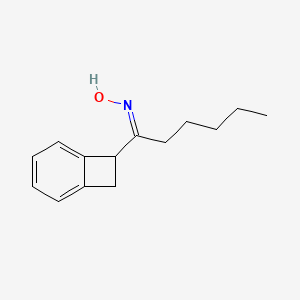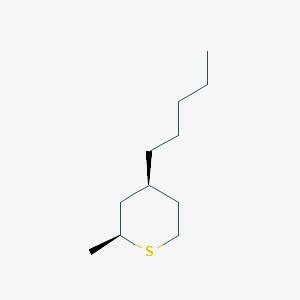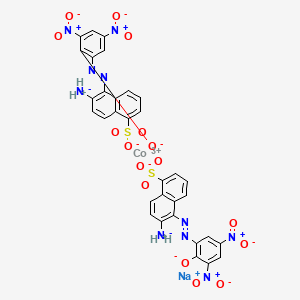![molecular formula C11H19Br B14449274 1-Bromo-4-propylbicyclo[2.2.2]octane CAS No. 76921-50-1](/img/structure/B14449274.png)
1-Bromo-4-propylbicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-propylbicyclo[2.2.2]octane is an organic compound with the molecular formula C11H19Br. It belongs to the bicyclo[2.2.2]octane family, characterized by a unique cage-like structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-propylbicyclo[2.2.2]octane typically involves the bromination of 4-propylbicyclo[2.2.2]octane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-propylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The compound can be reduced to 4-propylbicyclo[2.2.2]octane using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the propyl group can lead to the formation of carboxylic acids or aldehydes, depending on the reaction conditions and reagents used
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Reduction Reactions: The major product is 4-propylbicyclo[2.2.2]octane.
Oxidation Reactions: Products include carboxylic acids and aldehydes
Scientific Research Applications
1-Bromo-4-propylbicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of molecular interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-propylbicyclo[2.2.2]octane involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the bicyclo[2.2.2]octane core provides structural stability. The compound’s effects are mediated through pathways involving nucleophilic substitution and other chemical transformations .
Comparison with Similar Compounds
1-Bromobicyclo[2.2.2]octane: Shares the same bicyclo[2.2.2]octane core but lacks the propyl group.
4-Propylbicyclo[2.2.2]octane: Similar structure but without the bromine atom.
1-Bromo-4-methylbicyclo[2.2.2]octane: Contains a methyl group instead of a propyl group
Uniqueness: 1-Bromo-4-propylbicyclo[22Its combination of structural features makes it a versatile compound for various research and industrial purposes .
Properties
CAS No. |
76921-50-1 |
|---|---|
Molecular Formula |
C11H19Br |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
1-bromo-4-propylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H19Br/c1-2-3-10-4-7-11(12,8-5-10)9-6-10/h2-9H2,1H3 |
InChI Key |
YLIZGEXWMKSXII-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CCC(CC1)(CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)
![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)
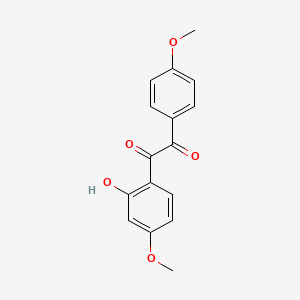
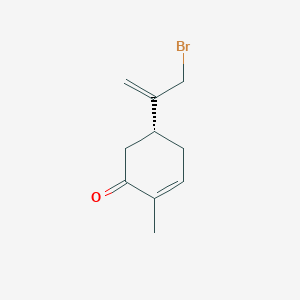
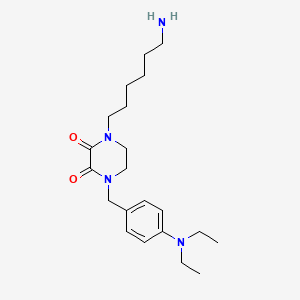
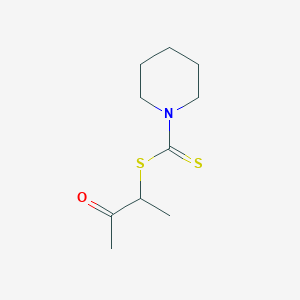
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)

